
(3-((2-(3,5-Dimorpholinophenylamino)pyrimidin-4-yl)(methyl)amino)-4-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EPHB4-SMI is a potent EphB4 inhibitor.
Wissenschaftliche Forschungsanwendungen
Imaging in Parkinson's Disease
The compound is used in the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This synthesis involves several steps, including O-[11C]methylation, to produce a tracer with high radiochemical purity and specific activity (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial and Anticancer Properties
Pyrazole derivatives, including some with similar structural features, show significant antimicrobial and anticancer activities. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated higher anticancer activity compared to the reference drug doxorubicin, and also exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Capillary Electrophoresis for Quality Control
A capillary electrophoresis method was developed for separating imatinib mesylate and related substances, which could include similar compounds. This method is effective for quality control, showcasing the compound's role in analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).
Mass Spectrometry Analysis
Studies in mass spectrometry involving N-(pyrimidin-2-yl)amino acids and their methyl esters provide insights into the structural and analytical aspects of similar compounds, indicating their utility in advanced chemical analysis (Plaziak, Spychała, & Golankiewicz, 1991).
Synthesis of Bioactive Thienopyrimidine Derivatives
Thienopyrimidine derivatives, which share structural similarities, have been synthesized and tested for antimicrobial and anti-inflammatory properties. These compounds showed remarkable activity against fungi, bacteria, and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Eigenschaften
Produktname |
(3-((2-(3,5-Dimorpholinophenylamino)pyrimidin-4-yl)(methyl)amino)-4-methylphenyl)methanol |
|---|---|
Molekularformel |
C27H34N6O3 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
(3-((2-((3,5-Dimorpholinophenyl)amino)pyrimidin-4-yl)(methyl)amino)-4-methylphenyl)methanol |
InChI |
InChI=1S/C27H34N6O3/c1-20-3-4-21(19-34)15-25(20)31(2)26-5-6-28-27(30-26)29-22-16-23(32-7-11-35-12-8-32)18-24(17-22)33-9-13-36-14-10-33/h3-6,15-18,34H,7-14,19H2,1-2H3,(H,28,29,30) |
InChI-Schlüssel |
BUHNODQEWUMKMH-UHFFFAOYSA-N |
SMILES |
OCC1=CC=C(C)C(N(C2=NC(NC3=CC(N4CCOCC4)=CC(N5CCOCC5)=C3)=NC=C2)C)=C1 |
Kanonische SMILES |
CC1=C(C=C(C=C1)CO)N(C)C2=NC(=NC=C2)NC3=CC(=CC(=C3)N4CCOCC4)N5CCOCC5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ12489875002; AZ12489875 002; AZ12489875-002; EPHB4-SMI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(difluoromethyl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B527213.png)
![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)
![3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone](/img/structure/B527701.png)
![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)

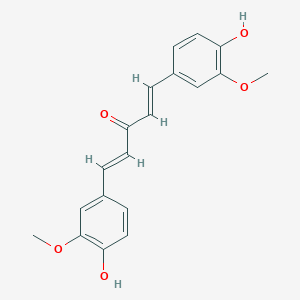
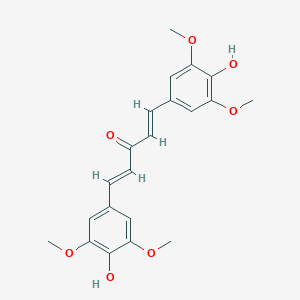
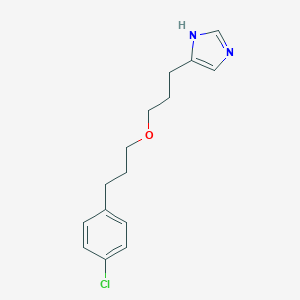
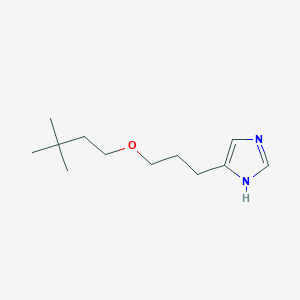
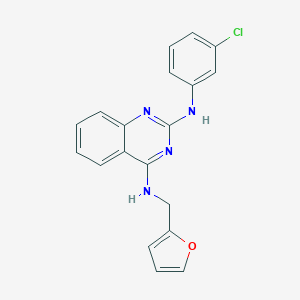
![2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B529248.png)
![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)
![5-[5,6-Bis(Methyloxy)-1h-Benzimidazol-1-Yl]-3-{[1-(2-Chlorophenyl)ethyl]oxy}-2-Thiophenecarboxamide](/img/structure/B529372.png)